molecular formula C12H18FNO B2705999 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol CAS No. 1179156-01-4

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol

Cat. No. B2705999
CAS RN: 1179156-01-4
M. Wt: 211.28
InChI Key: LNMKBIJDLWBVCZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol, also known as fluorenol, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Fluorenol is a chiral compound, meaning it has two enantiomers, which are mirror images of each other.

Scientific Research Applications

Chemical Properties and Synthesis

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol is involved in the study and synthesis of monofluorinated small molecules. For example, research on ortho-fluorophenylglycine, methyl 4-(fluorocarbonyl)benzoate, and 16α-fluoro-α-estradiol 3-methyl ether explores the planar structure and hydrogen bonding capabilities of fluorophenyl groups, which are crucial for understanding the compound's reactivity and potential for creating new materials (Burns & Hagaman, 1993).

Novel Compound Synthesis

Innovative synthetic pathways have been developed for creating 4-fluoropyridines, showcasing the utility of 2-fluoroallylic alcohols in the synthesis of aryl-substituted pyridines. This demonstrates the compound's role in facilitating complex rearrangements and forming structures with potential pharmaceutical applications (Wittmann et al., 2006).

Biological Studies

Research into Schiff bases using derivatives of 1-(4-Fluorophenyl)ethanone shows significant antimicrobial activity, highlighting the biological relevance and potential therapeutic uses of compounds derived from 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol (Puthran et al., 2019).

Imaging and Diagnostic Applications

The compound has been implicated in the development of amino acid tracers for tumor imaging in positron emission tomography, demonstrating its value in medical diagnostics and research (Tang et al., 2003).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-methylpropylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(2)7-14-8-12(15)10-3-5-11(13)6-4-10/h3-6,9,12,14-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMKBIJDLWBVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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